1,3,4,6-Tetra-O-acetyl-2-amino-2-desoxy-D-glucopyranose hydrochloride
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Overview
Description
1,3,4,6-Tetra-O-acetyl-2-amino-2-desoxy-D-glucopyranose hydrochloride is a derivative of D-glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups of the glucopyranose ring and an amino group at the second carbon, which is further protonated to form a hydrochloride salt. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-amino-2-desoxy-D-glucopyranose hydrochloride typically involves the acetylation of D-glucosamine. The process can be summarized as follows:
Starting Material: D-glucosamine hydrochloride.
Acetylation: The hydroxyl groups at positions 1, 3, 4, and 6 of the glucopyranose ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of D-glucosamine hydrochloride are acetylated using acetic anhydride and a suitable catalyst.
Continuous Processing: The reaction is carried out in continuous flow reactors to enhance efficiency and yield.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-amino-2-desoxy-D-glucopyranose hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-glucosamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form N-acetylglucosamine derivatives or reduction to yield deacetylated products.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like sodium periodate.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: D-glucosamine.
Substitution: Various N-substituted glucosamine derivatives.
Oxidation: N-acetylglucosamine derivatives.
Reduction: Deacetylated glucosamine products.
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-2-amino-2-desoxy-D-glucopyranose hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosylated molecules.
Biology: Employed in the study of glycosylation processes and the role of amino sugars in cellular functions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-amino-2-desoxy-D-glucopyranose hydrochloride involves its interaction with various molecular targets and pathways:
Glycosylation: The compound can participate in glycosylation reactions, modifying proteins and lipids.
Enzyme Inhibition: It can act as an inhibitor of enzymes involved in carbohydrate metabolism.
Cell Signaling: The compound may influence cell signaling pathways by modifying glycoproteins and glycolipids on the cell surface.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine: A naturally occurring amino sugar with similar structural features but lacking the acetyl groups at positions 1, 3, 4, and 6.
D-Glucosamine: The parent compound without acetylation.
N-Acetyl-D-galactosamine: Similar in structure but with a different stereochemistry at the fourth carbon.
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-amino-2-desoxy-D-glucopyranose hydrochloride is unique due to its multiple acetyl groups, which enhance its stability and reactivity compared to its non-acetylated counterparts. This makes it particularly useful in synthetic chemistry and biochemical research.
Properties
Molecular Formula |
C14H22ClNO9 |
---|---|
Molecular Weight |
383.78 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12-,13-,14?;/m1./s1 |
InChI Key |
BQLUYAHMYOLHBX-LEXQQUKESA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Origin of Product |
United States |
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